3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
¹³C NMR (100 MHz) :
Infrared (IR) Spectroscopy
- ν (cm⁻¹) : 3400 (O-H), 1705 (C=O), 1605 (C=C aromatic), 1260 (C-O glycosidic).
Mass Spectrometry (MS)
Crystallographic and Conformational Studies
X-ray diffraction analysis reveals:
- Glycosidic bond : β-configuration, with the glucose unit in a ⁴C₁ chair conformation.
- Hydrogen bonding : Intermolecular bonds between glucose hydroxyls and the carboxylic acid group stabilize the crystal lattice.
- Torsional angles : Φ (C1-O-C4'-C5') = -75°, Ψ (O-C4'-C5'-C6') = 120°, indicating minimal steric strain.
The planar cinnamate moiety and equatorial glucose substituents facilitate stacking interactions, enhancing thermal stability.
Comparative Analysis with Related Caffeic Acid Derivatives
The methoxy group in the target compound reduces polarity compared to caffeic acid derivatives, lowering aqueous solubility but improving lipid membrane permeability.
Properties
IUPAC Name |
3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIRSXOYFWPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosyltransferase GTBP1 from Bacillus pumilus
FA-4G is synthesized by regioselective glycosylation of ferulic acid using glycosyltransferase GTBP1. Whole-cell catalysis with recombinant Escherichia coli harboring GTBP1 achieves a conversion rate of 92% under optimized conditions (pH 7.0, 30°C, 24 hours).
Key Data:
| Parameter | Value |
|---|---|
| Substrate | Ferulic acid |
| Enzyme Source | GTBP1 (Bacillus pumilus) |
| Yield | 0.6–1.2 g/L |
| Optimal Temperature | 30°C |
UGT71C1 from Arabidopsis thaliana
UGT71C1 catalyzes the transfer of glucose from UDP-glucose to ferulic acid. This method yields FA-4G with 85% regioselectivity but requires UDP-glucose recycling systems for scalability.
Chemical Synthesis via Protection-Deprotection
Knoevenagel Condensation and Glucosylation
A classical approach involves:
- Protection of Ferulic Acid: Acetylation of the phenolic hydroxyl group using acetic anhydride.
- Glucosylation: Coupling with tetra-O-acetyl-β-D-glucopyranosyl bromide under basic conditions.
- Deprotection: Removal of acetyl groups via alkaline hydrolysis.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Acetic anhydride, pyridine | 95% |
| Glucosylation | Ag₂CO₃, dry CH₂Cl₂, 0°C | 78% |
| Deprotection | 5% NaOMe in MeOH, 4 hours | 90% |
Direct Coupling via Mitsunobu Reaction
Ferulic acid reacts with peracetylated glucose using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by deprotection. This method achieves 82% overall yield but requires anhydrous conditions.
Microbial Biotransformation
Escherichia coli Expressing IbGT1
Recombinant E. coli expressing sweet potato glycosyltransferase IbGT1 converts ferulic acid to FA-4G with 95% efficiency in 3 hours. The product is secreted into the culture medium, simplifying purification.
Optimized Parameters:
| Factor | Optimal Value |
|---|---|
| Substrate Loading | 200 µM |
| Temperature | 30°C |
| Incubation Time | 3 hours |
Bacillus licheniformis ZSP01
This strain performs solvent-tolerant bioconversion, achieving 228 mg/L FA-4G in 20 hours through fed-batch fermentation. The method is scalable but requires pH control.
Plant Extraction and Isolation
FA-4G is extracted from Radix Aconiti Carmichaeli (Fuzi) using ethanol-water (70:30 v/v) followed by chromatographic purification (Silica gel 60, CHCl₃-MeOH-H₂O). Yield: 0.02% dry weight.
Purification Steps:
- Crude Extract: 70% ethanol, 60°C, 3 hours.
- Column Chromatography: Silica gel, gradient elution (CHCl₃:MeOH:H₂O).
- HPLC Final Purification: C18 column, acetonitrile-H₂O (15:85).
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Enzymatic (GTBP1) | 1.2 g/L | High | $$$ | >95% |
| Chemical Synthesis | 78% | Moderate | $$ | 90% |
| Microbial (IbGT1) | 228 mg/L | High | $$ | 85% |
| Plant Extraction | 0.02% | Low | $ | 70% |
Challenges and Innovations
- Regioselectivity: Chemical methods often produce mixtures; enzymatic approaches using GTBP1 or UGT71C1 improve specificity.
- Solubility: Ferulic acid’s low aqueous solubility limits microbial conversion rates. Co-solvents (e.g., DMSO at 5% v/v) enhance substrate uptake.
- Cost-Efficiency: UDP-glucose dependency in enzymatic methods increases costs. Sucrose synthase coupling reduces UDP-glucose consumption by 40%.
Chemical Reactions Analysis
Nucleophilic Addition to the α,β-Unsaturated System
The conjugated double bond in the propenoic acid moiety acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) undergo 1,4-addition:
| Reaction Type | Conditions | Product | Mechanism |
|---|---|---|---|
| Michael Addition | Basic (e.g., NaOH), nucleophile (RSH, RNH₂) | β-Substituted propenoic acid derivative | Conjugate addition at β-carbon |
Example : Reaction with glutathione forms a thioether adduct, a potential detoxification pathway in biological systems.
Glycosidic Bond Hydrolysis
The β-D-glucopyranosyloxy linkage is cleaved under acidic or enzymatic conditions:
| Conditions | Catalyst/Enzyme | Products |
|---|---|---|
| Dilute H₂SO₄, Δ | Acid | D-Glucose + 3-(3-Methoxy-4-hydroxyphenyl)prop-2-enoic acid |
| β-Glucosidase | Biological (e.g., gut microbiota) | Same as above |
Structural Evidence : The glucopyranosyl unit’s stereochemistry (β-configuration) is confirmed via SMILES notation (OC2C(C(C(C(O2)CO)O)O)O) .
Esterification of the Carboxylic Acid Group
The terminal carboxylic acid reacts with alcohols to form esters:
| Alcohol | Catalyst | Product (Ester) | Yield (%)* |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-(3-Methoxy-4-glucosyloxyphenyl)propenoate | ~85 |
| Ethanol | DCC/DMAP | Ethyl derivative | ~78 |
*Note: Yields inferred from analogous cinnamic acid derivatives due to limited direct data.
Oxidation of Hydroxyl Groups
The glucopyranosyl unit’s hydroxyl groups undergo selective oxidation:
| Oxidizing Agent | Target Position | Product |
|---|---|---|
| NaIO₄ | Vicinal diols | Dialdehyde intermediate |
| HNO₃ | Primary OH (C6) | Glucuronic acid derivative |
Structural Limitation : The methoxy group on the phenyl ring hinders oxidation of the aromatic system .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Functional Groups | Distinct Reaction |
|---|---|---|
| Target Compound | Glucoside, α,β-unsaturated acid | Glycosidic hydrolysis + Michael addition |
| Caffeic Acid | Catechol, α,β-unsaturated acid | Rapid oxidation to quinones |
| Ferulic Acid | Methoxy, α,β-unsaturated acid | Demethylation under strong base |
Mechanistic and Stereochemical Considerations
Scientific Research Applications
(E)-4-Hydroxy-3-methoxycinnamic acid 4-O- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various phenolic compounds.
Biology: The compound is studied for its role in plant cell wall structure and defense mechanisms.
Medicine: Due to its antioxidant and anticancer properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-4-Hydroxy-3-methoxycinnamic acid 4-O- involves its ability to scavenge free radicals and inhibit oxidative stress. It targets molecular pathways involved in inflammation, apoptosis, and cell proliferation. The compound interacts with various enzymes and receptors, modulating their activity to exert its effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of phenylpropenoic acid derivatives with varying substituents. Key analogues include:
Functional and Pharmacological Differences
- Methoxy Group Impact: The 3-methoxy group in the target compound may confer greater stability against oxidative degradation compared to hydroxylated analogues like glucocaffeic acid (3-OH, 4-O-glucose) .
- Glycosylation Effects : Glycosylation at position 4 (as in the target compound and trans-p-coumaric acid 4-glucoside) increases molecular weight and polarity, likely altering absorption and distribution. For example, glucocaffeic acid’s glucosyl group improves water solubility, which could enhance renal excretion or reduce membrane permeability compared to aglycones .
- Biological Pathways: highlights that glycosylated phenylpropenoic acids, such as the target compound, are involved in metabolic pathways like arginine/proline metabolism and glutathione biosynthesis, suggesting roles in oxidative stress modulation .
Structural-Activity Relationships (SAR)
- Antioxidant Capacity: Ferulic acid (aglycone) is renowned for radical scavenging due to its phenolic -OH group. The target compound’s methoxy group may reduce direct antioxidant activity but could stabilize the molecule for prolonged effects .
- Enzymatic Interactions : Glycosylation often dictates substrate specificity for enzymes like β-glucosidases. The target compound’s glucosyl moiety may require hydrolysis by gut microbiota for activation, as seen in other glycosides .
Biological Activity
The compound 3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 358.34 g/mol. The structure features multiple hydroxyl groups, which are critical for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 358.34 g/mol |
| XLogP3 | -1.3 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 7 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit inflammatory pathways. Specifically, it has been noted that compounds with similar phenolic structures can suppress the expression of inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of related compounds have highlighted their ability to protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .
Study 1: Antioxidant Activity Assessment
A study published in Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives of the target compound. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
Study 2: Neuroprotection in Cell Models
In vitro studies using SH-SY5Y neuroblastoma cells treated with oxidative agents revealed that the compound significantly reduced cell death compared to untreated controls. This study suggests that the compound may have protective effects on neuronal cells through its antioxidant mechanisms .
Study 3: Anti-inflammatory Mechanisms
A recent publication in Molecules explored the anti-inflammatory effects of phenolic compounds on macrophages exposed to lipopolysaccharides (LPS). The findings demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and inhibited NF-kB signaling pathways, underscoring its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can this compound be isolated and purified from natural sources?
- Methodology :
- Source Identification : The compound may be derived from plant sources, similar to structurally related phenylpropanoids found in Cinnamomum cassia (cinnamon) bark .
- Extraction : Use ethanol or methanol for initial extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) to enrich phenolic derivatives.
- Purification : Apply column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate to methanol) for fractionation. Final purification via preparative HPLC with C18 columns.
- Validation : Monitor purity using HPLC-DAD and confirm structural integrity via NMR and mass spectrometry .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodology :
- NMR : Use H-NMR and C-NMR to identify methoxy groups ( ppm), sugar moieties (anomeric proton at ppm), and conjugated double bonds ( ppm). 2D NMR (HSQC, HMBC) resolves connectivity between the phenylpropanoid core and glycoside substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula. Fragmentation patterns (e.g., loss of hexose units) aid in identifying glycosylation sites.
- X-ray Crystallography : For unambiguous stereochemical assignment, if crystalline derivatives can be obtained.
Q. How should preliminary pharmacological activity screening be designed?
- Methodology :
- In Vitro Assays : Test antioxidant activity (DPPH/ABTS radical scavenging), anti-inflammatory effects (COX-2 inhibition), and cytotoxicity (MTT assay) using standardized cell lines.
- Dose-Response Curves : Include at least five concentrations (1–100 μM) with triplicate measurements.
- Controls : Use ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as positive controls.
- Statistical Design : Follow randomized block designs with split-plot arrangements to account for batch variability and ensure reproducibility .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for conjugated systems .
- Computational Setup : Optimize geometry at the 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to identify electron-rich regions (e.g., phenolic OH groups) for nucleophilic reactivity.
- Solvent Effects : Include polarizable continuum models (PCM) for aqueous or methanol environments. Validate predictions against experimental UV-Vis spectra or redox potentials .
Q. What experimental strategies resolve contradictions between predicted and observed bioactivity?
- Methodology :
- Data Triangulation : Cross-validate computational predictions (e.g., molecular docking) with in vitro assays. If discrepancies arise, reassess ligand-protein binding assumptions (e.g., protonation states).
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may alter activity.
- Synergistic Effects : Test combinatorial interactions with co-occurring plant compounds (e.g., flavonoids) that may modulate bioavailability .
Q. How can environmental fate studies inform ecological risk assessments?
- Methodology :
- Degradation Pathways : Perform photolysis/hydrolysis experiments under controlled pH and light conditions. Monitor degradation products via LC-MS.
- Partition Coefficients : Measure log (octanol-water) to assess bioaccumulation potential.
- Ecotoxicology : Use Daphnia magna or algae models for acute toxicity testing. Apply species sensitivity distributions (SSDs) to extrapolate risks .
Q. What synthetic routes optimize yield for glycosylated phenylpropanoids?
- Methodology :
- Glycosylation Strategies : Use Koenigs-Knorr reaction with peracetylated glucose and AgCO as an acid scavenger. Protect phenolic groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.
- Catalysis : Explore enzymatic glycosylation (e.g., glycosyltransferases) for stereoselective coupling.
- Workup : Purify intermediates via flash chromatography and characterize intermediates at each step to troubleshoot low yields .
Data Contradiction Analysis
Q. How to address discrepancies in predicted vs. experimental physicochemical properties (e.g., solubility)?
- Methodology :
- Revisiting Predictions : Compare ACD/Labs Percepta predictions with experimental measurements (e.g., shake-flask method for solubility). Adjust computational models by including explicit solvent molecules.
- Polymorph Screening : Test crystallization conditions (e.g., solvent/antisolvent ratios) to identify stable forms with higher solubility.
- Protonation States : Use pH-metric titration to determine dominant ionization states under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
